molecular formula C14H13BrO B8504006 alpha-Bromoisopropyl 2-naphthyl ketone

alpha-Bromoisopropyl 2-naphthyl ketone

Cat. No.: B8504006
M. Wt: 277.16 g/mol
InChI Key: ACKJKOBAACDJOR-UHFFFAOYSA-N
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Description

α-Bromoisopropyl 2-naphthyl ketone is a brominated aromatic ketone characterized by a 2-naphthyl group attached to a ketone moiety and an α-bromoisopropyl substituent. This structure combines the steric bulk of the isopropyl group with the electron-withdrawing bromine atom, which may influence its reactivity in substitution or coupling reactions.

Q & A

Q. Basic: What are the key considerations for synthesizing alpha-bromoisopropyl 2-naphthyl ketone, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves bromination of a precursor like isopropyl 2-naphthyl ketone. Key considerations include:

  • Precursor Selection: Methyl 2-naphthyl ketone analogs (e.g., 2-bromophenylacetone, CAS RN 21906-31-0) can guide bromination strategies .
  • Reagent Optimization: Use brominating agents (e.g., HBr or Br₂) under controlled temperatures (e.g., 0–6°C for stability) to avoid side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance halogenation efficiency.
  • Monitoring: Employ TLC or GC-MS to track intermediate formation, as seen in analogous brominated ketone syntheses .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (2-naphthyl group) and bromoisopropyl signals. Compare with literature data for methyl 2-naphthyl ketone derivatives (e.g., δ ~2.5 ppm for acetyl groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns.
  • Elemental Analysis: Validate purity (>97% as per analytical standards for brominated ketones) .
  • IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. Advanced: How do reaction mechanisms differ when this compound undergoes halogenation under varying conditions?

Methodological Answer:

  • Electrophilic Substitution: In non-polar solvents, bromine may act as an electrophile, targeting electron-rich positions on the naphthyl ring.
  • Radical Pathways: Under UV light or radical initiators, bromination may shift to the isopropyl group, forming polybrominated byproducts.
  • Chlorination Contrasts: Analogous studies show chlorine can produce dihalogenated products (e.g., 1,1-di-α-naphthalyl-2-phenyl-2-bromoethylene via radical intermediates) .
  • Kinetic Control: Lower temperatures favor mono-bromination, while higher temperatures promote di-substitution.

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Variable Analysis: Systematically test parameters like reagent purity (>97% as per analytical standards ), solvent dryness, and oxygen exclusion.
  • Reproducibility Protocols: Follow guidelines for detailed experimental reporting (e.g., specifying catalyst loading, stirring rates) to align with reproducibility standards .
  • Side Reaction Identification: Use LC-MS or ¹H NMR to detect byproducts (e.g., oxidation to carboxylic acids under acidic conditions, as seen in ketone oxidation studies ).
  • Computational Modeling: Predict competing pathways (e.g., DFT calculations for bromination regioselectivity) .

Q. Basic: What are the stability and storage requirements for this compound to prevent decomposition?

Methodological Answer:

  • Temperature Control: Store at 0–6°C to minimize thermal degradation, as recommended for brominated acetophenones .
  • Light Protection: Use amber vials to prevent photolytic cleavage of the C-Br bond.
  • Moisture Avoidance: Store under inert gas (N₂/Ar) to preclude hydrolysis.
  • Purity Monitoring: Regularly assess via HPLC or GC to detect decomposition products (e.g., 2-naphthoic acid from oxidation ).

Q. Advanced: What strategies are employed in designing catalytic systems for selective functionalization of this compound?

Methodological Answer:

  • Ligand Design: Use chiral ligands (e.g., BINOL) to enforce stereoselectivity in cross-coupling reactions.
  • Transition Metal Catalysts: Pd(0) or Ni(II) complexes enable Suzuki-Miyaura couplings with boronic acids (e.g., 2-bromophenylboronic acid, CAS RN 244205-40-1 ).
  • Solvent Effects: Optimize dielectric constant to stabilize transition states (e.g., DMF for polar intermediates).
  • Mechanistic Studies: Employ kinetic isotope effects (KIEs) or in-situ FTIR to probe rate-determining steps .

Comparison with Similar Compounds

Aromatic Substituent Variations

The 2-naphthyl group distinguishes α-bromoisopropyl 2-naphthyl ketone from phenyl or biphenyl analogues. Evidence highlights that 2-naphthyl-containing compounds exhibit superior binding affinities in biological systems. For example, 3α-(2-naphthyl)-2α-propanoyl phenyltropanes (e.g., 39n,o) demonstrated Ki values <1 nM at dopamine (DAT) and serotonin transporters (5-HTT), outperforming phenyl or 4′-isopropylphenyl analogues (Ki values up to 10-fold higher) . This suggests that the extended aromatic surface of the 2-naphthyl group enhances interactions with hydrophobic binding pockets.

Table 1: Impact of Aromatic Substituents on Binding Affinity

Compound Aromatic Group DAT Ki (nM) 5-HTT Ki (nM) Selectivity
39n (2-naphthyl) 2-Naphthyl <1 <1 Non-selective
39h (4′-isopropylphenyl) Phenyl 2.1 0.8 5-HTT-selective
39c (3′-Me-phenyl) Phenyl 0.5 15 DAT-selective

α-Substituent Variations

The α-bromoisopropyl group introduces steric hindrance and electrophilicity. Compared to α-chloro or α-methyl analogues , bromine’s larger atomic radius and weaker C-Br bond may facilitate nucleophilic substitution. For instance, in rhodium(II)-catalyzed syntheses of phenyltropanes, brominated intermediates enabled regioselective arylations, whereas methyl or chloro analogues showed lower reactivity . Similarly, 1-adamantyl bromomethyl ketone (1 ) served as a key intermediate in multi-step syntheses due to bromine’s leaving-group ability .

Table 2: Reactivity of α-Substituted Ketones

Compound α-Substituent Reactivity in Nucleophilic Substitution Synthetic Utility
α-Bromoisopropyl 2-naphthyl ketone Br-isopropyl High (Br as leaving group) Cross-coupling, alkylation
1-Adamantyl bromomethyl ketone Br-methyl Moderate Intermediate for adamantane derivatives
α-Chloropropyl phenyl ketone Cl-isopropyl Low (stronger C-Cl bond) Limited applications

Functional Group Modifications

Replacing the ketone with ester or amide groups alters electronic properties and bioactivity. In phenyltropanes, substituting the 2α-carbomethoxy group with a propanoyl ketone (as in 39h) shifted selectivity toward 5-HTT (Ki = 0.8 nM) while retaining DAT affinity (Ki = 2.1 nM) . This implies that ketones may offer conformational flexibility compared to rigid esters.

Preparation Methods

Direct Bromination of Isopropyl 2-Naphthyl Ketone

The most straightforward method involves α-bromination of isopropyl 2-naphthyl ketone using bromine (Br2Br_2) in the presence of an acid catalyst. This reaction proceeds via enol tautomerization , where the acid protonates the carbonyl oxygen, facilitating the formation of a nucleophilic enol intermediate. The enol attacks electrophilic bromine, resulting in α-bromination .

Reaction Conditions and Optimization

  • Catalyst : Hydrobromic acid (HBrHBr) or acetic acid (AcOHAcOH) are commonly used to promote enol formation.

  • Solvent : Inert solvents such as 1,2-dichloroethane or toluene ensure solubility and minimize side reactions .

  • Temperature : Reactions are typically conducted at low temperatures (10C-10^\circ C to 25C25^\circ C) to control exothermicity and prevent over-bromination .

Example :
A solution of isopropyl 2-naphthyl ketone in toluene was treated with Br2Br_2 at 10C-10^\circ C, yielding α-bromoisopropyl 2-naphthyl ketone with 96% conversion after 1 hour. The product was isolated via extraction with sodium carbonate and subsequent solvent evaporation .

Selective Debromination of Polybrominated Intermediates

To achieve regioselectivity, a two-step bromination-debromination strategy is employed. This method involves initial bromination to form a dibrominated intermediate, followed by selective removal of a bromine atom using a bromine acceptor .

Key Steps:

  • Bromination : Isopropyl 2-naphthyl ketone is treated with excess Br2Br_2 to form 5-bromo-6-methoxy-2-naphthyl-(1-bromoethyl)-ketone.

  • Debromination : The dibrominated intermediate undergoes selective debromination using phenol or anisole as bromine acceptors in the presence of HBrHBr .

Optimization Data :

ParameterConditionYieldSource
Bromine acceptorPhenol80%
Solvent1,2-Dichloroethane95%
Reaction time3 hours at 15C15^\circ C95%

This method avoids the use of expensive selective brominating agents, making it cost-effective for large-scale synthesis .

Friedel-Crafts Acylation Followed by Bromination

A multistep approach involves synthesizing the ketone backbone via Friedel-Crafts acylation before introducing the bromine atom.

Synthesis Pathway:

  • Friedel-Crafts Acylation : Naphthalene reacts with acetyl chloride and AlCl3AlCl_3 to form 2-acetonaphthone .

  • Bromination : The α-position of 2-acetonaphthone is brominated using Br2/HBrBr_2/HBr .

Example :
2-Acetonaphthone (10 mmol) was brominated with Br2Br_2 (2.2 eq) in dichloromethane at 0C0^\circ C, yielding α-bromo-2-acetonaphthone with 95% efficiency .

Asymmetric Synthesis via Chiral Auxiliaries

For enantioselective production, chiral catalysts or auxiliaries are employed. A patent demonstrates the use of diastereomeric ketals to control stereochemistry during bromination .

Process:

  • The ketone is converted to a ketal using a chiral diol (e.g., (R,R)-tartaric acid derivatives).

  • Bromination occurs at the α-position with retention of configuration.

  • Hydrolysis of the ketal yields enantiomerically enriched α-bromoisopropyl 2-naphthyl ketone .

Data :

ParameterConditionDiastereomeric RatioYield
Chiral auxiliary(R,R)-Tartaric acid derivative91.5:8.596%
SolventToluene/nitrobenzene-96%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct BrominationSimple, one-stepOver-bromination risk80–96%
DebrominationHigh regioselectivityRequires dibrominated intermediate80–95%
NBS BrominationControlled mono-brominationLimited literature supportN/A
Friedel-Crafts RouteFlexible backbone modificationMulti-step, low atom economy70–95%
Asymmetric SynthesisEnantioselectivityComplex auxiliary removal85–96%

Challenges and Optimization Strategies

  • Regioselectivity : Competing bromination at aromatic positions is mitigated using electron-withdrawing groups or steric hindrance .

  • Diastereomer Formation : Chiral auxiliaries or low-temperature reactions minimize racemization .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product .

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-bromo-2-methyl-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C14H13BrO/c1-14(2,15)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

ACKJKOBAACDJOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC2=CC=CC=C2C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.16 g of phenyltrimethylammonium tribromide was added to a mixture comprising 1.14 g of 2-naphthyl isopropyl ketone and 25 ml of tetrahydrofuran, and the mixture was reacted at room temperature for 3 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain 1.59 g of oily α-bromoisopropyl 2-naphthyl ketone.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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